HIF-1 Inhibition: 1-Ethyl Derivative Shows 2.4-Fold Improved Potency Over Parent Scaffold
The 1-ethylpyrazole-3-carboxamide derivative (11Ae) demonstrated significantly improved HIF-1 inhibitory activity compared to the parent 1H-pyrazole-3-carboxamide scaffold (compound 1). In a hypoxia-responsive luciferase reporter gene assay, compound 11Ae showed a 2.4-fold increase in potency, highlighting the importance of N-alkylation for activity but also establishing the baseline activity of the unsubstituted core [1].
| Evidence Dimension | HIF-1-driven luciferase activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.1 μM |
| Comparator Or Baseline | 1-Ethylpyrazole-3-carboxamide derivative (11Ae): IC50 = 8.1 μM |
| Quantified Difference | 2.4-fold improvement (8.1 μM vs 19.1 μM) |
| Conditions | Hypoxia-responsive luciferase reporter gene assay in HT1080 cells |
Why This Matters
This quantifies the baseline activity of the core scaffold and demonstrates the impact of a single substituent, informing SAR-driven procurement for medicinal chemistry programs.
- [1] Yasuda, Y., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776-1787. https://doi.org/10.1016/j.bmc.2015.02.038 View Source
